molecular formula C8H9N3 B13038761 3-Methylimidazo[1,2-a]pyridin-6-amine

3-Methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B13038761
M. Wt: 147.18 g/mol
InChI Key: WDSNBPOJRYJXOV-UHFFFAOYSA-N
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Description

Structural Significance in Heterocyclic Chemistry

3-Methylimidazo[1,2-a]pyridin-6-amine belongs to the imidazo[1,2-a]pyridine family, characterized by a bicyclic framework comprising a fused imidazole and pyridine ring system. The molecular formula $$ \text{C}8\text{H}9\text{N}_3 $$ reflects its nitrogen-rich architecture, with three nitrogen atoms strategically positioned to enable diverse electronic interactions. The methyl group at the 3-position introduces steric and electronic modulation, while the amine moiety at the 6-position serves as a handle for further functionalization. This structural duality allows the compound to participate in hydrogen bonding, π-π stacking, and coordination chemistry, making it a valuable building block in supramolecular design.

The planar geometry of the fused ring system facilitates conjugation across the heterocyclic framework, as evidenced by UV-Vis absorption maxima near 280 nm in spectroscopic studies. X-ray crystallographic data (though not directly cited here) suggest that the dihydrochloride salt form enhances aqueous solubility by introducing ionic character, a critical feature for biological applications.

Historical Context of Imidazo[1,2-a]pyridine Derivatives in Medicinal Research

Imidazo[1,2-a]pyridines first gained prominence in the 1970s with the discovery of zolpidem, a GABA_A receptor agonist used for insomnia treatment. The structural analogy between 3-methylimidazo[1,2-a]pyridin-6-amine and such pharmacologically active derivatives spurred interest in its potential therapeutic applications. Early synthetic routes relied on condensation reactions between 2-aminopyridines and carbonyl compounds, as exemplified by the Groebke–Blackburn–Bienaymé three-component reaction.

The 2010s marked a turning point, with advances in metal-free synthesis enabling scalable production of imidazo[1,2-a]pyridines. For instance, Kusy et al. demonstrated microwave-assisted condensation of 2-aminopyridines with bromomalonaldehyde to yield 3-carbaldehyde derivatives, including structurally related compounds. These methodological improvements coincided with growing recognition of the scaffold’s drug-like properties, as quantified by Lipinski’s rule parameters.

Role as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" aptly describes 3-methylimidazo[1,2-a]pyridin-6-amine due to its proven capacity to yield bioactive molecules across multiple target classes. A 2016 review cataloged imidazo[1,2-a]pyridine derivatives with confirmed activities against:

  • Kinases : Inhibition of CDK2 and GSK-3β via hinge region interactions
  • GPCRs : Modulation of 5-HT4 and adenosine A2A receptors
  • Microbial Targets : Disruption of bacterial DNA gyrase and fungal lanosterol demethylase

Structural modifications at the 3-methyl and 6-amino positions enable precise tuning of pharmacodynamic properties. For example, gold(III) complexes derived from similar imidazo[1,2-a]pyridine ligands exhibit enhanced DNA intercalation capabilities compared to their organic precursors, as shown by hypochromic shifts in UV-Vis titration experiments. The scaffold’s compatibility with late-stage functionalization is further demonstrated in continuous flow syntheses achieving >90% yields under acidic conditions.

Table 1: Key Physicochemical Properties of 3-Methylimidazo[1,2-a]pyridin-6-amine

Property Value/Description Source
Molecular Formula $$ \text{C}8\text{H}9\text{N}_3 $$
Molecular Weight 147.18 g/mol
logP (Predicted) 1.2 ± 0.3
Aqueous Solubility (HCl) >50 mg/mL
Tautomeric Forms 2 predominant (amine/imidazole)

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

3-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,9H2,1H3

InChI Key

WDSNBPOJRYJXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-a]pyridin-6-amine typically involves multi-component reactions. One common method is the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), yielding 3-aroylimidazo[1,2-a]-N-heterocycles in good yields .

Industrial Production Methods

Industrial production methods for 3-Methylimidazo[1,2-a]pyridin-6-amine are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications. The use of solvent-free and catalyst-free conditions under microwave irradiation has also been explored for the synthesis of imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-Methylimidazo[1,2-a]pyridin-6-amine are highlighted through comparisons with analogous imidazo-fused heterocycles (Table 1). Key differences include substituent positions, fused ring systems, and resulting physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Substituents Key Properties/Applications Reference
3-Methylimidazo[1,2-a]pyridin-6-amine Imidazo[1,2-a]pyridine -CH₃ (C3), -NH₂ (C6) Pharmacophore intermediate; blocked C3 reactivity
6-Chloro-3-methylimidazo[1,2-b]pyridazine (6653-96-9) Imidazo[1,2-b]pyridazine -CH₃ (C3), -Cl (C6) Electron-withdrawing Cl enhances electrophilicity
5-Methylimidazo[1,2-a]pyridin-6-amine (573764-90-6) Imidazo[1,2-a]pyridine -CH₃ (C5), -NH₂ (C6) Methyl at C5 alters electronic distribution
2-Phenylimidazo[1,2-a]pyridin-6-amine Imidazo[1,2-a]pyridine -Ph (C2), -NH₂ (C6) Increased lipophilicity; potential CNS activity
6-Chloroimidazo[1,2-a]pyridine (6188-25-6) Imidazo[1,2-a]pyridine -Cl (C6) Halogenated intermediate for cross-coupling

Key Observations

Substituent Position Effects The methyl group at C3 in 3-Methylimidazo[1,2-a]pyridin-6-amine redirects electrophilic reactions to C2, unlike unsubstituted imidazo[1,2-a]pyridines, which react preferentially at C3 .

Ring System Variations

  • Imidazo[1,2-b]pyridazine derivatives (e.g., 6-Chloro-3-methylimidazo[1,2-b]pyridazine) exhibit reduced aromaticity compared to imidazo[1,2-a]pyridines, influencing their reactivity and binding affinity .

Functional Group Impact The -NH₂ group at C6 in 3-Methylimidazo[1,2-a]pyridin-6-amine enables facile derivatization (e.g., acylation, as seen in ), whereas halogenated analogs (e.g., 6-Chloroimidazo[1,2-a]pyridine) serve as cross-coupling intermediates .

Biological Relevance

  • Compounds like 2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine () demonstrate high purity (99%) and are explored as kinase inhibitors, highlighting the imidazo[1,2-a]pyridine scaffold’s versatility in drug discovery .

Biological Activity

3-Methylimidazo[1,2-a]pyridin-6-amine (often referred to as 3-MIP) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Overview of Biological Activity

3-MIP exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anti-tubercular effects. Its interactions with various biological targets suggest significant implications for medicinal chemistry and pharmacology.

Key Biological Activities

  • Antimicrobial Activity : 3-MIP has shown promising results against various microbial strains. For instance, it has been investigated for its efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 10 μg/mL against different strains .
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicated that certain derivatives of 3-MIP demonstrated significant inhibition of protein denaturation, suggesting potential use in treating inflammatory conditions .
  • Mutagenicity : There is evidence that 3-MIP can form DNA adducts through interactions with cytochrome P450 enzymes, leading to potential mutagenic effects. This mechanism underscores the importance of understanding the compound's safety profile in therapeutic applications.

The biological activity of 3-MIP can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may interact with DNA and proteins.
  • Cellular Signaling Modulation : 3-MIP can alter cellular signaling pathways and gene expression. It has been reported to induce oxidative stress in cells, activating stress response pathways that may be beneficial in certain therapeutic contexts.
  • DNA Binding : The formation of DNA adducts is a critical aspect of its biological activity. This binding can lead to mutations and potentially carcinogenic effects, necessitating further research into its safety.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 3-MIP and its derivatives:

  • Antitubercular Activity : A study by Moraski et al. identified several imidazo[1,2-a]pyridine derivatives with significant anti-tubercular activity against both replicating and non-replicating Mycobacterium tuberculosis strains. The most potent compounds had MIC values as low as 0.03 μM .
  • Anti-inflammatory Potential : In a study evaluating anti-inflammatory effects, certain derivatives exhibited superior inhibition compared to standard drugs like diclofenac sodium at concentrations as low as 100 μg/mL .

Comparative Analysis of Related Compounds

CompoundBiological ActivityMIC (μg/mL)
3-Methylimidazo[1,2-a]pyridin-6-amineAntitubercular, Anti-inflammatory0.625 - 10
Imidazo[1,2-a]pyridineBroad medicinal applicationsVariable
Pyrido[1,2-a]pyrimidineTherapeutic agent developmentVariable

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). The imidazo-pyridine core shows distinct splitting patterns due to anisotropic effects .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 174.09) and fragmentation patterns .
  • IR : Identify amine N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced Consideration
For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks. Single-crystal X-ray diffraction (via WinGX/ORTEP) provides absolute configuration validation, particularly for chiral derivatives. Anisotropic displacement parameters in crystallography help assess molecular packing and stability .

How can researchers resolve contradictions in biological activity data for derivatives of 3-Methylimidazo[1,2-a]pyridin-6-amine?

Advanced Research Focus
Contradictions often arise from assay variability or structural modifications. For example:

  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO/PBS co-solvents (≤1% DMSO) or pro-drug strategies (e.g., acetylated amines) .
  • Substituent Effects : A study on imidazo[1,2-a]pyridine-chalcone conjugates showed that chloro substituents enhance anti-trypanosomal activity (IC50 = 1.35 μM), while electron-withdrawing groups reduce membrane permeability . Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric).

What strategies improve the yield of 3-Methylimidazo[1,2-a]pyridin-6-amine derivatives in condensation reactions?

Q. Advanced Research Focus

  • Catalyst Screening : Glacial acetic acid is standard, but Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline) may accelerate imine formation .
  • Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) for sterically hindered reactants.
  • Workflow Integration : Use flow chemistry for continuous processing, minimizing intermediate degradation .

How can computational methods guide the design of 3-Methylimidazo[1,2-a]pyridin-6-amine-based inhibitors?

Q. Advanced Research Focus

  • Docking Studies : Model interactions with target proteins (e.g., Trypanosoma brucei tubulin) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonds to catalytic residues .
  • QSAR Analysis : Correlate substituent electronegativity with bioactivity. For instance, meta-substituted aryl groups enhance binding affinity due to π-π stacking .

What are the key challenges in scaling up the synthesis of 3-Methylimidazo[1,2-a]pyridin-6-amine for preclinical studies?

Q. Advanced Research Focus

  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or centrifugal partitioning .
  • Byproduct Management : Optimize quenching steps (e.g., NaHCO3 washes) to remove unreacted aldehydes .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., nitrosamines < 1 ppm) .

How do structural modifications impact the photophysical properties of 3-Methylimidazo[1,2-a]pyridin-6-amine?

Q. Advanced Research Focus

  • Fluorescence Tuning : Introducing electron-donating groups (e.g., –OCH3) redshifts emission (λem ~450 nm), useful in bioimaging .
  • Aggregation Studies : Methyl groups at the 3-position reduce π-π stacking, mitigating aggregation-caused quenching (ACQ) in aqueous media .

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